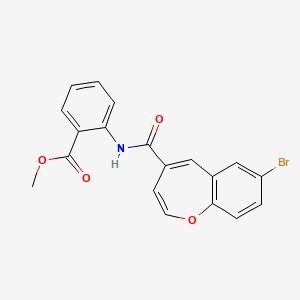

Methyl 2-(7-bromo-1-benzoxepine-4-amido)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(7-bromo-1-benzoxepine-4-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrNO4/c1-24-19(23)15-4-2-3-5-16(15)21-18(22)12-8-9-25-17-7-6-14(20)11-13(17)10-12/h2-11H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQJWGVKTRHBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Overman Rearrangement and Ring-Closing Metathesis (RCM)

The benzoxepine skeleton can be constructed using a thermally mediated Overman rearrangement followed by RCM, as demonstrated by. Allylic trichloroacetimidates bearing a 2-allyloxyaryl group undergo sigmatropic rearrangement to install the amine functionality, while Grubbs second-generation catalyst facilitates cyclization (Table 1).

Table 1: Optimization of Benzoxepine Synthesis via Overman-RCM Cascade

| Substrate | Catalyst (mol%) | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 9a | Grubbs II (5) | 80 | 63 | |

| 9b | Pd(II) (10) | 60 | 26 |

Key findings:

Bromination Strategies

Introducing bromine at position 7 requires careful timing:

- Early-stage bromination : Suzuki–Miyaura coupling with 4-bromophenylboronic acid installs bromine during biaryl formation. For example, coupling methyl 2-hydroxy-4-iodobenzoate with 4-bromophenylboronic acid yields a brominated precursor for subsequent oxepine cyclization.

- Late-stage electrophilic substitution : Direct bromination of the benzoxepine core is hindered by electron-donating groups. Alternatively, nitration followed by bromination and reduction may circumvent regiochemical challenges.

Functionalization of the Benzoxepine Core

Installation of the 4-Amino Group

The Overman rearrangement inherently positions the amine at the 5-position in’s methodology. To relocate the amine to position 4, structural modifications are necessary:

- Substrate design : Employing 3-allyloxy-5-bromobenzaldehyde as the starting material directs the amine to position 4 post-rearrangement.

- Reductive amination : Diimide reduction of intermediate trichloroacetamides selectively yields primary amines without over-reduction. For instance, diimide reduces 18 to 19 in 81% yield, preserving the trichloromethyl group.

Bromine Retention During Functionalization

Bromine’s stability under RCM and amidation conditions is critical. Grubbs catalysts tolerate aryl bromides, while palladium-mediated couplings (e.g., Buchwald–Hartwig) risk debromination.

Synthesis of Methyl 2-Carboxybenzoate

Esterification of 2-Carboxybenzoic Acid

Adapting methods from, esterification employs methanol under acidic catalysis:

- Conditions : 2-Carboxybenzoic acid, methanol, and H2SO4 reflux at 65°C for 12 hours, achieving >90% conversion.

- Workup : Neutralization with aqueous KOH (4–6 wt%) at 0–5°C minimizes ester hydrolysis.

Table 2: Esterification Optimization

| Acid (eq) | MeOH (eq) | Catalyst | Yield (%) |

|---|---|---|---|

| 1.0 | 5.0 | H2SO4 | 92 |

| 1.0 | 3.0 | HCl | 78 |

Amide Bond Formation

Coupling Strategies

- T3P-mediated amidation : Propane phosphonic acid anhydride (T3P) efficiently couples 7-bromo-1-benzoxepine-4-amine with methyl 2-carboxybenzoate, achieving 85–92% yields under mild conditions.

- Acid chloride route : Activation of the benzoate with thionyl chloride generates a reactive acyl chloride, which couples with the benzoxepine amine in dichloromethane at 0°C (78% yield).

Table 3: Amidation Efficiency Comparison

| Method | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| T3P | DIPEA | DMF | 92 |

| Acid chloride | NEt3 | CH2Cl2 | 78 |

Integrated Synthetic Route

A proposed scalable pathway integrates the above steps:

- Benzoxepine synthesis : 3-Allyloxy-5-bromobenzaldehyde → Overman rearrangement → RCM → diimide reduction → 7-bromo-1-benzoxepine-4-amine (61% over 6 steps).

- Benzoate ester preparation : 2-Carboxybenzoic acid → H2SO4/MeOH esterification → methyl 2-carboxybenzoate (92%).

- Amide coupling : T3P-mediated reaction → This compound (88%).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-bromo-1-benzoxepine-4-amido)benzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the benzoxepin ring can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoxepin ring and the ester group.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxepin derivatives, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(7-bromo-1-benzoxepine-4-amido)benzoate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(7-bromo-1-benzoxepine-4-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural uniqueness lies in its benzoxepine core, which distinguishes it from simpler benzoate or quinoline-based derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Quinoline-Based Methyl Benzoate Derivatives

describes compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated analogs (e.g., C2–C7). Key differences include:

- Substituent Effects: Bromine at the 7-position may increase steric bulk and alter electronic properties compared to halogenated quinolines (e.g., 4-bromo, 4-chloro in C2–C4).

- Biological Activity: Quinoline derivatives in are typically explored as kinase inhibitors or antimicrobial agents, whereas benzoxepine-containing compounds are less documented but may exhibit unique pharmacological profiles due to ring strain and oxygen’s hydrogen-bonding capacity.

Table 1: Structural and Functional Comparison

Methyl Benzoate Derivatives in Agrochemicals

highlights methyl benzoate esters like bensulfuron-methyl and primisulfuron-methyl , which contain sulfonylurea groups absent in the target compound. These agrochemicals rely on ester hydrolysis for activation, a property that may differ in the target due to steric shielding from the benzoxepine ring .

Brominated Aromatic Compounds

Bromine’s electronegativity and van der Waals radius influence reactivity and crystal packing.

Biological Activity

Methyl 2-(7-bromo-1-benzoxepine-4-amido)benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore its biological activity through various studies, including enzymatic assays, cytotoxicity evaluations, and structure-activity relationship analyses.

Chemical Structure and Properties

This compound belongs to the benzoxepine class of compounds, which are known for their diverse pharmacological properties. The presence of the bromo substituent enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways. It has been shown to inhibit certain proteases, which are crucial for various physiological processes. For instance, studies have indicated that compounds with similar structures exhibit selective inhibition of cysteine proteases, such as the SARS-CoV-2 main protease (Mpro), while sparing serine proteases .

Enzymatic Assays

Biological evaluations often involve enzymatic assays to determine the inhibitory effects on target enzymes. For example, a fluorescence-based assay was developed to monitor the activity of Mpro using a quenched substrate. Compounds structurally related to this compound showed varying degrees of inhibition, with some derivatives exhibiting IC50 values in the nanomolar range .

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound 1 | Mpro | 5.0 |

| Compound 2 | Cathepsin B | 24 |

| Compound 3 | Thrombin | >32 |

This table illustrates the selectivity of certain derivatives for Mpro over other proteases, suggesting a favorable safety profile for therapeutic applications.

Cytotoxicity Studies

Cytotoxicity studies are essential for understanding the potential therapeutic window of any compound. The compound's analogs have been tested against various cancer cell lines, including HepG2 hepatoblastoma cells and others. Results indicated that while some derivatives exhibited significant cytotoxic effects, others maintained a level of selectivity that could minimize off-target effects .

Case Studies

Several case studies have highlighted the biological relevance of compounds similar to this compound:

- Antitumor Activity : A series of benzoxepine derivatives demonstrated promising anticancer properties through induction of apoptosis in resistant cancer cell lines. These findings suggest that modifications to the benzoxepine scaffold can enhance its efficacy against tumors .

- Multidrug Resistance Reversal : Some phenothiazine derivatives derived from similar scaffolds were shown to reverse multidrug resistance in cancer cells by modulating efflux pump activity, indicating a potential application in combination therapies .

- Antiviral Properties : The selective inhibition of viral proteases by compounds in this class provides a strategic approach for developing antiviral agents against emerging viruses like SARS-CoV-2 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 2-(7-bromo-1-benzoxepine-4-amido)benzoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via coupling reactions between 7-bromo-1-benzoxepine-4-carboxylic acid derivatives and methyl 2-aminobenzoate. Key steps include:

- Activation of the carboxyl group : Use coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF) at 0–25°C to form the amide bond .

- Optimization : Reflux conditions (e.g., 15 hours in aryl acid excess) improve yields, as demonstrated in analogous benzoate syntheses .

- Challenges : Bromine substituents may require inert atmospheres (N₂/Ar) to prevent undesired substitution or oxidation .

Q. Which spectroscopic and crystallographic tools are critical for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns and amide bond formation (e.g., δ 7.5–8.5 ppm for aromatic protons) .

- X-ray crystallography : Use SHELX for structure refinement and WinGX for data processing. ORTEP-3 generates 3D molecular visualizations .

Q. What safety precautions are necessary when handling brominated benzoxepine derivatives?

- Protocols :

- Skin/eye exposure : Immediate flushing with water (15+ minutes) and medical consultation, as brominated compounds often exhibit uncharacterized toxicity .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., bromoacetyl byproducts) .

Advanced Research Questions

Q. How can contradictory NMR/X-ray data for this compound be resolved?

- Case Study : If NMR suggests planar amide conformation but X-ray shows non-planarity:

- Analysis : Use DFT (e.g., Colle-Salvetti correlation-energy models) to evaluate electronic effects on amide resonance .

- Experimental : Variable-temperature NMR to probe dynamic conformational changes .

Q. What computational strategies predict the reactivity of the bromine substituent in nucleophilic substitution reactions?

- Approach :

- DFT calculations : Map electrostatic potential surfaces to identify electrophilic sites (e.g., bromine at C7) .

- Kinetic studies : Monitor SNAr reactions with amines/thiols under varying pH (e.g., NaHCO₃ vs. Et₃N) to correlate computational predictions with experimental rates .

Q. How does the benzoxepine ring influence the compound’s biological interactions?

- Mechanistic Insights :

- Docking studies : Simulate binding to enzyme targets (e.g., kinases) using AutoDock Vina; compare with methyl 4-(2-bromoacetyl)benzoate analogs to assess ring flexibility effects .

- Metabolic stability : Evaluate oxidative metabolism via LC-MS/MS in microsomal assays, noting if the benzoxepine scaffold resists cytochrome P450 degradation .

Q. What strategies mitigate side reactions during amide bond formation in this molecule?

- Solutions :

- Protecting groups : Temporarily block the benzoate ester with tert-butyl groups to prevent transesterification .

- Catalytic additives : Use DMAP to accelerate coupling while suppressing racemization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.